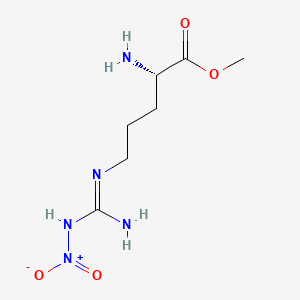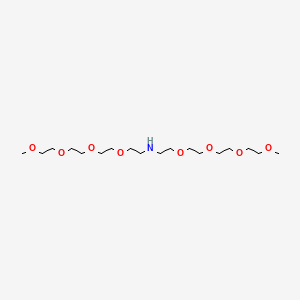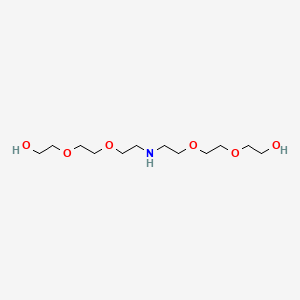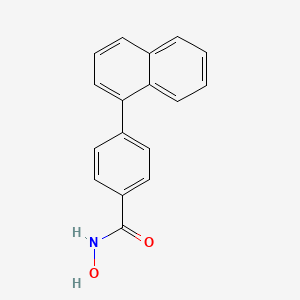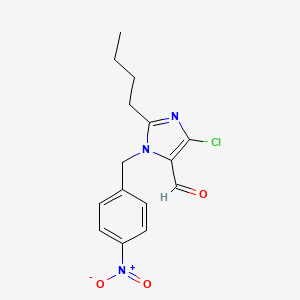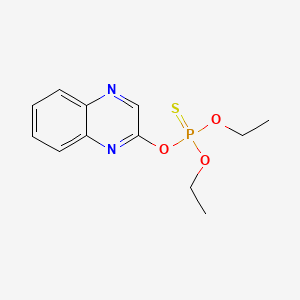
ニカルジピンピリジン代謝物II
説明
Nicardipine pyridine metabolite II is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound . Its chemical formula is C26H27N3O6 . The mass of this compound is 477.509 dalton .
Molecular Structure Analysis
The molecular structure of Nicardipine pyridine metabolite II is characterized by a chemical formula of C26H27N3O6 . The exact mass of this compound is 477.19 and the molecular weight is 477.517 . More detailed structural analysis or 3D structure information is not available in the retrieved resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of Nicardipine pyridine metabolite II are not explicitly detailed in the available literature. The chemical formula is C26H27N3O6 and the molecular weight is 477.517 .
科学的研究の応用
カルシウムチャネルブロッカー
Npm-IIは、カルシウムイオンの細胞内移動を阻害することが知られている1,4-ジヒドロピリジン類に属します . カルシウムチャネルブロッカーとして、狭心症、高血圧、心筋梗塞などの状態に効果的です .
血管拡張作用と心臓抑制効果
Npm-IIは、血管拡張作用と心臓抑制効果を示します . これらの効果は、カルシウムチャネルの阻害によって引き起こされ、カルシウム流入が徐々に制限されます .
抗菌作用
Npm-IIが属する1,4-ジヒドロピリジン類は、抗菌作用があることが報告されています . このことから、Npm-IIは抗菌研究の潜在的な候補となります。
抗がんの可能性
Npm-IIは、抗がん研究に潜在的に使用できる可能性があります。 1,4-ジヒドロピリジン類は、抗がん作用があることが報告されています .
神経保護効果
1,4-ジヒドロピリジン類は、神経保護効果があることが報告されています . これは、Npm-IIが神経保護研究に潜在的に使用できる可能性を示唆しています。
代謝と薬物動態
関連する化合物であるニカルジピン塩酸塩の代謝と薬物動態を調査するための研究が行われています . 経口投与後、ニカルジピンは迅速かつ広範囲に代謝され、血漿から迅速に消失することが示されました . この情報は、Npm-IIの代謝と薬物動態を理解する上で役立ちます。
胚外胚発生(EED)阻害剤
計算、分子、細胞の研究により、ニカルジピンは胚外胚発生(EED)タンパク質の推定阻害剤として特定されています . これは、Npm-IIがEED阻害に関連する研究に潜在的に使用できる可能性を示唆しています。
降圧作用
ある研究では、ニトレンジピンアナログの3位または5位にアルキル鎖を付加することにより、降圧作用を高めることができることがわかりました . これは、Npm-IIが降圧作用に関連する研究に潜在的に使用できる可能性を示唆しています。
作用機序
Target of Action
Nicardipine, the parent compound of Npm-II, is a dihydropyridine calcium-channel blocker . It primarily targets the calcium channels in the cell membrane, specifically the slow channels or select voltage-sensitive areas of vascular smooth muscle and myocardium . These targets play a crucial role in regulating the influx of calcium ions, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .
Mode of Action
Npm-II, similar to Nicardipine, likely interacts with its targets by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could occur through various mechanisms, such as deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum . The result is a relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery .
Biochemical Pathways
The biochemical pathways affected by Npm-II are likely similar to those of Nicardipine. As a calcium channel blocker, Npm-II would impact the calcium-dependent signaling pathways. By inhibiting calcium influx, it can modulate the contraction and dilation of blood vessels, affecting blood pressure and heart rate . Furthermore, Npm-II has been identified as a putative inhibitor of the embryonic ectoderm development (EED) protein, which is involved in noncanonical EZH2 signaling .
Pharmacokinetics
Nicardipine is rapidly and extensively metabolized following oral administration, with a large first-pass effect . It is predominantly metabolized in the liver, with the rate-limiting factor being blood supply to the liver . Given that Npm-II is a metabolite of Nicardipine, it is likely that similar ADME (Absorption, Distribution, Metabolism, Excretion) properties apply.
Result of Action
The molecular and cellular effects of Npm-II’s action are likely to be similar to those of Nicardipine. By blocking calcium channels, Npm-II can cause relaxation of coronary vascular smooth muscle, leading to coronary vasodilation . This can increase myocardial oxygen delivery, which is beneficial in conditions like angina pectoris . Additionally, Npm-II has been shown to have high selectivity and potency against chemoresistant prostate cancer cells, inducing apoptosis and cell cycle arrest .
Action Environment
The action, efficacy, and stability of Npm-II can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, individual patient characteristics, such as age, sex, liver function, and kidney function, can also impact the pharmacokinetics and pharmacodynamics of Npm-II . More research is needed to fully understand how these and other environmental factors influence the action of Npm-II.
生化学分析
Biochemical Properties
Nicardipine pyridine metabolite II interacts with various enzymes, proteins, and other biomolecules. As a metabolite of Nicardipine, it shares some of the biochemical properties of its parent compound. Nicardipine is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium channels is likely to be a key aspect of the biochemical role of Nicardipine pyridine metabolite II.
Cellular Effects
The effects of Nicardipine pyridine metabolite II on cells are largely derived from its parent compound, Nicardipine. Nicardipine has been shown to have high selectivity and potency against chemoresistant prostate cancer cells, inducing apoptosis and cell cycle arrest . It’s plausible that Nicardipine pyridine metabolite II may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Studies on Nicardipine suggest that it acts as an antagonist of calcium influx through the slow channel of the cell membrane . It’s possible that Nicardipine pyridine metabolite II shares this mechanism of action.
Temporal Effects in Laboratory Settings
Nicardipine has been shown to cause dose-related reductions in systolic and diastolic blood pressure and an increased heart rate
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Nicardipine pyridine metabolite II in animal models. Nicardipine has been shown to have profound decreases in blood pressure in animal models of hypertension .
Metabolic Pathways
Nicardipine is known to be rapidly and extensively metabolised, predominantly in the liver . It’s plausible that Nicardipine pyridine metabolite II is involved in similar metabolic pathways.
Transport and Distribution
Given that Nicardipine is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes , it’s plausible that Nicardipine pyridine metabolite II may have similar transport and distribution characteristics.
特性
IUPAC Name |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZWIBBDLLXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208592 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59875-58-0 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydro Nicardipine (Freebase) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)
![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)
![2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B1678660.png)

